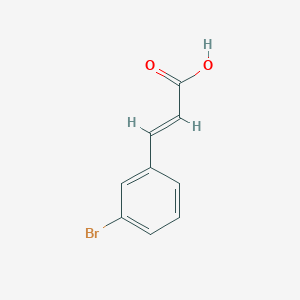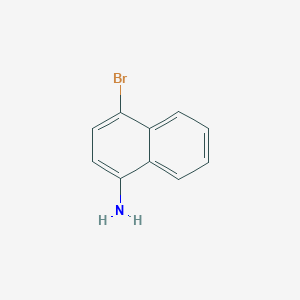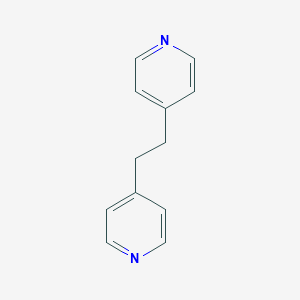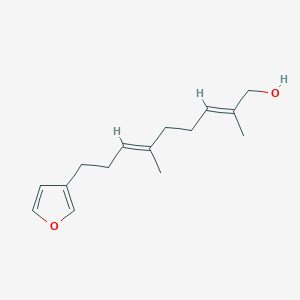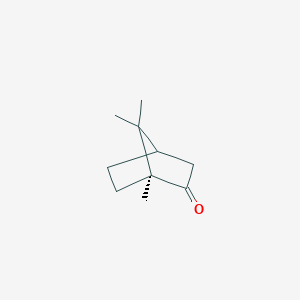![molecular formula C16H12Br2O6S2 B167347 1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene CAS No. 10171-40-1](/img/structure/B167347.png)
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene is a chemical compound that is widely used in scientific research applications. This compound is also known as BPSB and is a member of the sulfonyl group of compounds. The chemical structure of BPSB is complex, and its synthesis requires expertise in organic chemistry.
Wirkmechanismus
The mechanism of action of BPSB is based on its ability to cross-link proteins and peptides. BPSB reacts with amino groups in proteins and peptides to form stable covalent bonds. This cross-linking process improves the stability and solubility of these molecules, which is essential for many scientific research applications.
Biochemische Und Physiologische Effekte
BPSB is not used in drug development, and hence, there is no information available on its biochemical and physiological effects. However, in scientific research, BPSB has been shown to improve the stability and solubility of proteins and peptides, which is essential for their characterization and analysis.
Vorteile Und Einschränkungen Für Laborexperimente
BPSB has several advantages in scientific research applications. It is a highly efficient cross-linking agent that improves the stability and solubility of proteins and peptides. BPSB is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, the synthesis of BPSB is complex and requires specialized equipment and reagents. The use of BPSB requires expertise in organic chemistry, and hence, it may not be suitable for all scientific research applications.
Zukünftige Richtungen
The use of BPSB in scientific research is still in its infancy, and there are several future directions that can be explored. One potential direction is the development of new cross-linking agents that are more efficient and easier to synthesize. Another direction is the application of BPSB in the development of new diagnostic tools for the detection of diseases. The use of BPSB in drug development is also an area that can be explored in the future.
Conclusion:
In conclusion, BPSB is a complex chemical compound that is widely used in scientific research applications. Its unique chemical properties make it an efficient cross-linking agent and a fluorescent probe for the detection of proteins and nucleic acids. Although the synthesis of BPSB is complex, it has several advantages in scientific research applications. The future directions for the use of BPSB in scientific research are vast, and it is an area that requires further exploration.
Synthesemethoden
The synthesis of BPSB involves several steps that require specialized equipment and reagents. The first step is the preparation of 4-bromoaniline, which is then reacted with 4-bromobenzenesulfonyl chloride to produce 4-[4-(4-bromophenyl)sulfonyl]aniline. The resulting compound is then reacted with but-2-ynedioic acid to produce 1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene.
Wissenschaftliche Forschungsanwendungen
BPSB has been extensively used in scientific research applications due to its unique chemical properties. BPSB is commonly used as a cross-linking agent for proteins and peptides, and it has been shown to improve the stability and solubility of these molecules. BPSB is also used as a fluorescent probe for the detection of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
10171-40-1 |
|---|---|
Produktname |
1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Molekularformel |
C16H12Br2O6S2 |
Molekulargewicht |
524.2 g/mol |
IUPAC-Name |
4-(4-bromophenyl)sulfonyloxybut-2-ynyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H12Br2O6S2/c17-13-3-7-15(8-4-13)25(19,20)23-11-1-2-12-24-26(21,22)16-9-5-14(18)6-10-16/h3-10H,11-12H2 |
InChI-Schlüssel |
OXJRVXPROOBDCV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)Br)Br |
Andere CAS-Nummern |
10171-40-1 |
Synonyme |
1-bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B167266.png)
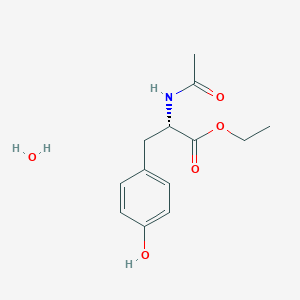
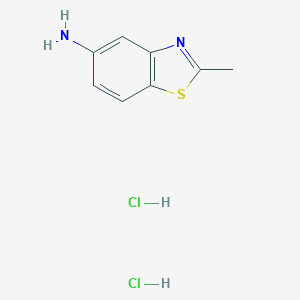
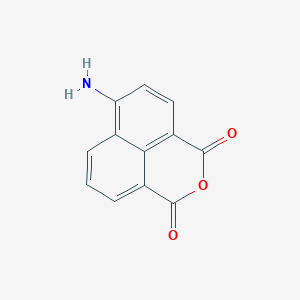
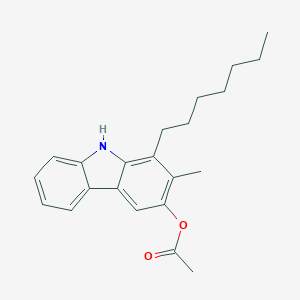
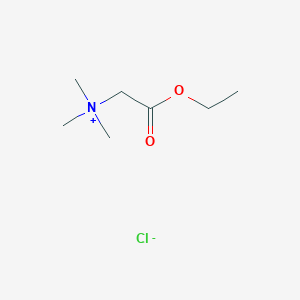

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
